

Introduction: Unveiling 8-Methoxyquinolin-5-amine, a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Methoxyquinolin-5-amine**

Cat. No.: **B1614939**

[Get Quote](#)

8-Methoxyquinolin-5-amine, also known by synonyms such as 5-Methoxy-8-quinolinamine, is a substituted quinoline derivative that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a quinoline core, a methoxy group, and a primary amine, impart valuable chemical properties that are leveraged by researchers and drug development professionals. The quinoline skeleton itself is a well-established pharmacophore present in numerous clinically effective drugs.^[1]

This guide provides a comprehensive overview of the physical and chemical properties of **8-Methoxyquinolin-5-amine** powder. It delves into its synthesis, reactivity, and applications, with a particular focus on its role as an effective and removable directing group that facilitates challenging C-H bond activations.^{[2][3]} The information herein is intended to equip researchers with the technical knowledge required for the effective utilization and handling of this versatile compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of **8-Methoxyquinolin-5-amine** powder are critical for its application in experimental settings. These properties dictate its solubility, stability, and reactivity. A summary of these key parameters is presented below.

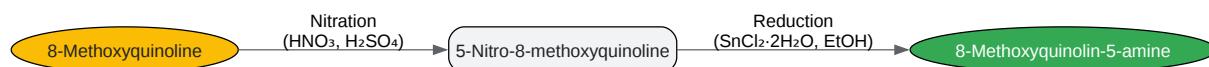
Property	Value	Source(s)
CAS Number	30465-68-0	[2][3][4]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[2][5][6]
Molecular Weight	174.20 g/mol	[2][5][6]
Appearance	Powder	[3]
Melting Point	90-95 °C	[3][4]
Boiling Point	355.7 ± 27.0 °C (Predicted)	[3][4]
Density	1.217 ± 0.06 g/cm ³ (Predicted)	[3][4]
pKa	3.98 ± 0.12 (Predicted)	[3][4]
Storage Temperature	2–8 °C, under inert gas (Nitrogen or Argon)	[3][4]

Chemical Structure and Spectroscopic Profile

The structural arrangement of **8-Methoxyquinolin-5-amine** dictates its chemical behavior and is confirmed through various spectroscopic techniques.

Chemical Identifiers:

- SMILES:NC1=CC=C(OC)C2=CC=CN=C21[2]
- InChI:1S/C10H10N2O/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3[2]
- InChI Key:MFLLTRMMFHENCM-UHFFFAOYSA-N[2]


Spectroscopic Analysis: While specific spectra are database-dependent[7], the key functional groups of **8-Methoxyquinolin-5-amine** give rise to characteristic spectroscopic signals:

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O stretching of the methoxy group, and C=N/C=C stretching vibrations from the quinoline aromatic ring system.[8][9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would display distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) protons, and a broad signal for the amine (-NH₂) protons.
 - ^{13}C NMR: The spectrum would show resonances for the ten carbon atoms, with distinct chemical shifts for the aromatic carbons, the methoxy carbon, and the carbons bonded to the nitrogen atoms.[1][10]
- Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would reveal a molecular ion peak corresponding to the compound's molecular weight (174.20 g/mol), along with a fragmentation pattern that can help confirm the structure.[9]

Synthesis and Reactivity

Synthesis Pathway: A common and effective method for synthesizing **8-Methoxyquinolin-5-amine** involves the reduction of its nitro precursor, 5-Nitro-8-methoxyquinoline.[10] This transformation is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) in a suitable solvent such as ethanol.[10] The nitro compound itself can be synthesized from 8-methoxyquinoline via nitration.[8][11]

[Click to download full resolution via product page](#)

*General synthesis route for **8-Methoxyquinolin-5-amine**.*

Core Reactivity and Mechanistic Insight: The primary value of **8-Methoxyquinolin-5-amine** in contemporary organic chemistry lies in its function as an auxiliary, often referred to as the "Chen Auxiliary".[3][6] The amine group can be readily acylated to form an amide bond with a substrate of interest. This modification installs the 8-methoxyquinoline moiety as a directing group, which can then mediate and guide palladium-catalyzed C(sp³)-H bond activation at specific sites (e.g., the γ -position) within the substrate.[2][6] This strategy enables the synthesis of complex cyclic structures, such as pyrrolidones, from linear precursors.[3][6] A key

advantage of this auxiliary is that it can be removed under mild oxidative conditions, typically using ceric ammonium nitrate (CAN), to reveal the final product.[3]

Applications in Research and Drug Development

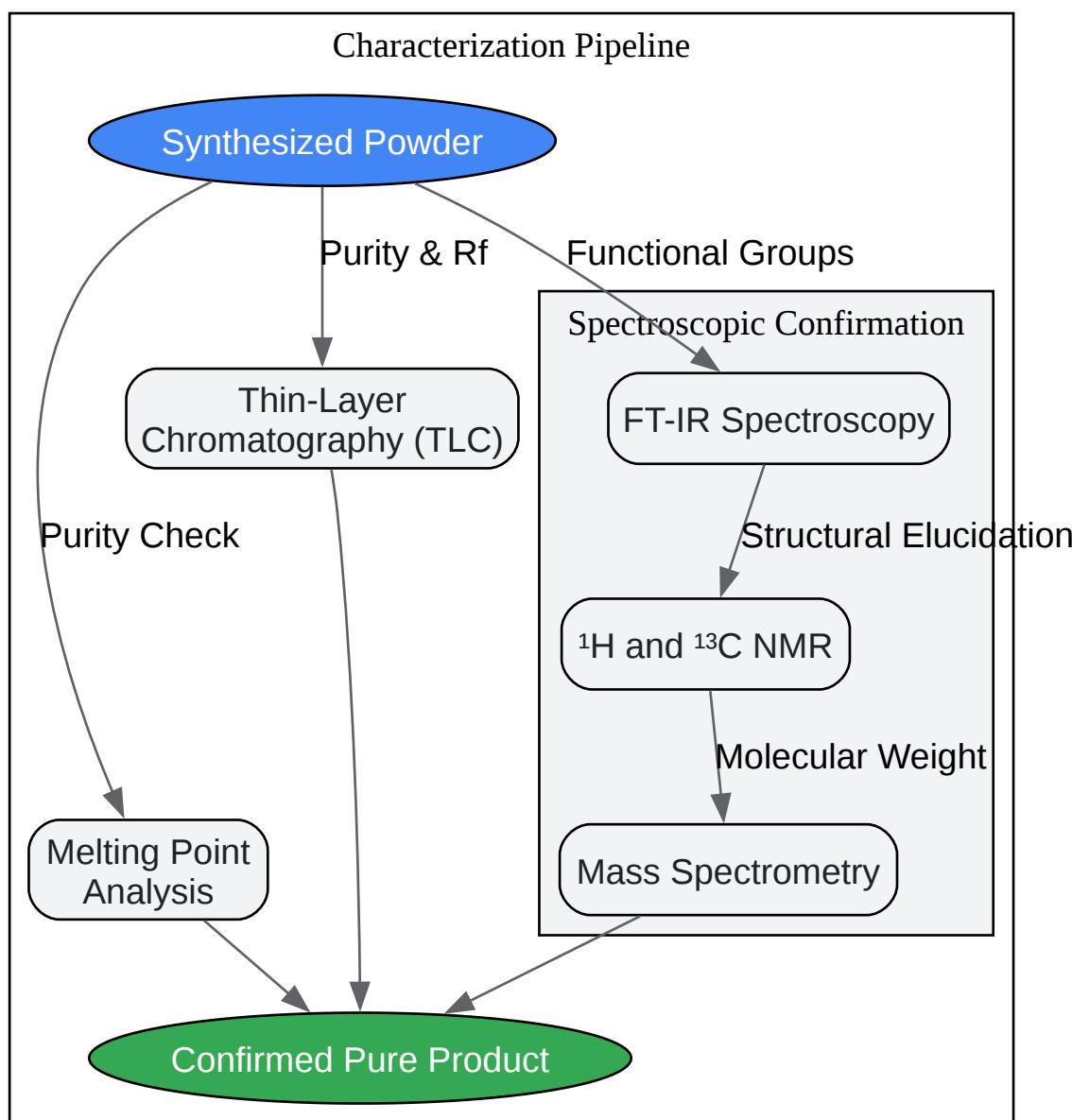
The unique reactivity of **8-Methoxyquinolin-5-amine** makes it a valuable tool for researchers in several areas:

- Advanced Organic Synthesis: Its primary application is as a removable directing group for C-H functionalization, providing a reliable method for constructing complex molecular architectures that would be difficult to access through traditional synthetic routes.[4][6]
- Drug Discovery Intermediate: The quinoline scaffold is a privileged structure in medicinal chemistry. As such, **8-Methoxyquinolin-5-amine** serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[1][4] For instance, derivatives of 8-aminoquinoline are known to exhibit antiplasmodial activity, making this a valuable starting point for developing new antimalarial agents.[1]
- Versatile Chemical Building Block: Beyond its role as a directing group, it is used in the development of new compounds for materials science and agrochemistry.[4]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and characterization of **8-Methoxyquinolin-5-amine**.

Protocol 1: Synthesis via Reduction of 5-Nitro-8-methoxyquinoline


This protocol is adapted from established literature procedures.[10]

- Reaction Setup: To a round-bottom flask, add 5-Nitro-8-methoxyquinoline (1.0 eq) and ethanol (approx. 6.5 mL per mmol of substrate).
- Addition of Reducing Agent: Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3.0 eq) to the mixture.

- Heating: Equip the flask with a reflux condenser and stir the mixture under reflux for one hour. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.
- Neutralization: Carefully add an aqueous solution of sodium hydroxide (e.g., 5 M) until the pH of the aqueous layer reaches approximately 11.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase, and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: The resulting residue can be purified by column chromatography to afford pure **8-Methoxyquinolin-5-amine**.

Protocol 2: Standard Characterization Workflow

To ensure the identity, purity, and integrity of a synthesized batch of **8-Methoxyquinolin-5-amine** powder, a systematic characterization workflow is essential.

[Click to download full resolution via product page](#)

Workflow for the characterization of **8-Methoxyquinolin-5-amine**.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of **8-Methoxyquinolin-5-amine** and ensuring laboratory safety.

- Hazard Identification: According to GHS classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^[5] It is

important to consult the full Safety Data Sheet (SDS) before use.[12][13][14]

- **Handling:** Use only in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[14]
- **Storage:** Store in a tightly closed container in a cool, dry place, away from incompatible substances.[15] For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3][4]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.[12][13] Do not allow the product to enter drains.[14]

Conclusion

8-Methoxyquinolin-5-amine is a high-value chemical entity for scientific research, particularly in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its unique reactivity as a removable directing group, provide chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, handling requirements, and spectroscopic characteristics, as detailed in this guide, is paramount for its successful and safe application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. 5-METHOXYQUINOLIN-8-AMINE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. lookchem.com [lookchem.com]
- 5. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]
- 7. 8-methoxyquinolin-5-amine(70945-35-6) 1H NMR [m.chemicalbook.com]
- 8. nnpub.org [nnpub.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. aksci.com [aksci.com]
- To cite this document: BenchChem. [Introduction: Unveiling 8-Methoxyquinolin-5-amine, a Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1614939#physical-and-chemical-properties-of-8-methoxyquinolin-5-amine-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com